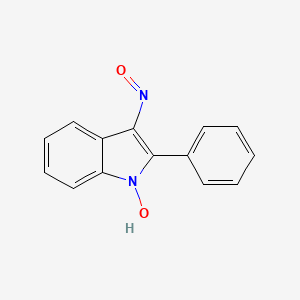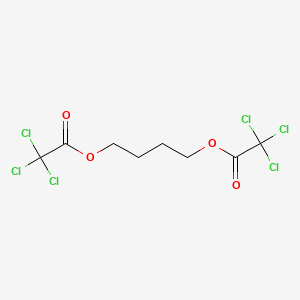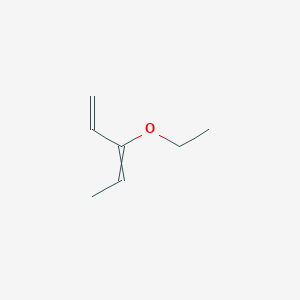![molecular formula C12H12O3 B14676262 3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene] CAS No. 33059-22-2](/img/structure/B14676262.png)
3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’H,6’H-Spiro[1,3-dioxolane-2,5’-naphtho[1,8a-b]oxirene] is a complex organic compound characterized by its unique spiro structure, which involves a 1,3-dioxolane ring fused to a naphtho[1,8a-b]oxirene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’H,6’H-Spiro[1,3-dioxolane-2,5’-naphtho[1,8a-b]oxirene] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a naphthalene derivative with a dioxolane precursor in the presence of a strong acid catalyst can yield the desired spiro compound. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
3’H,6’H-Spiro[1,3-dioxolane-2,5’-naphtho[1,8a-b]oxirene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce dihydro derivatives .
Applications De Recherche Scientifique
3’H,6’H-Spiro[1,3-dioxolane-2,5’-naphtho[1,8a-b]oxirene] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mécanisme D'action
The mechanism of action of 3’H,6’H-Spiro[1,3-dioxolane-2,5’-naphtho[1,8a-b]oxirene] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler analog with a similar dioxolane ring but lacking the naphtho[1,8a-b]oxirene system.
Spiro[1,3-dioxolane-2,3’-indolin]-2’-one: Another spiro compound with different substituents and structural features.
Uniqueness
3’H,6’H-Spiro[1,3-dioxolane-2,5’-naphtho[1,8a-b]oxirene] is unique due to its combination of a spiro structure and a naphtho[1,8a-b]oxirene system. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
33059-22-2 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
spiro[1,3-dioxolane-2,5'-3,6-dihydronaphtho[1,8a-b]oxirene] |
InChI |
InChI=1S/C12H12O3/c1-3-9-11(10(4-1)15-11)5-2-6-12(9)13-7-8-14-12/h2-5H,1,6-8H2 |
Clé InChI |
QOFVUIVFUFRLHB-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(O1)CC=CC34C2=CCC=C3O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



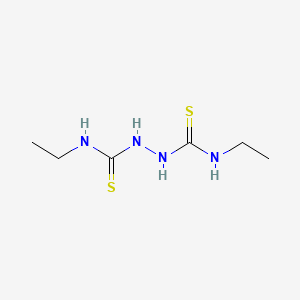


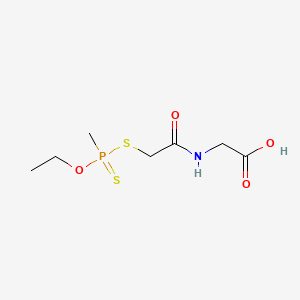

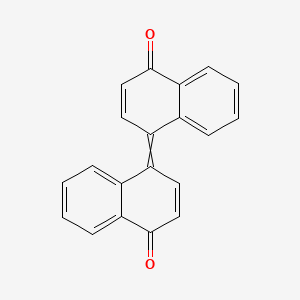

![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)


